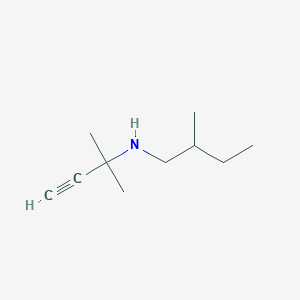

(2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine

Beschreibung

(2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine is a secondary amine featuring two structurally distinct substituents: a 2-methylbut-3-yn-2-yl group and a 2-methylbutyl group. The 2-methylbut-3-yn-2-yl group contains a propargyl moiety (C≡C bond) with a methyl branch, while the 2-methylbutyl group is a branched aliphatic chain.

Eigenschaften

Molekularformel |

C10H19N |

|---|---|

Molekulargewicht |

153.26 g/mol |

IUPAC-Name |

2-methyl-N-(2-methylbut-3-yn-2-yl)butan-1-amine |

InChI |

InChI=1S/C10H19N/c1-6-9(3)8-11-10(4,5)7-2/h2,9,11H,6,8H2,1,3-5H3 |

InChI-Schlüssel |

SEGNGXLXVGMKQD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CNC(C)(C)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine typically involves the reaction of 2-methyl-3-butyn-2-ol with an appropriate amine under specific conditions. One common method is the reaction of 2-methyl-3-butyn-2-ol with 2-methylbutylamine in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: On an industrial scale, the production of (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can convert the triple bond to a double or single bond using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: LiAlH4, Pd/C with H2, mild temperatures.

Substitution: Alkyl halides, acyl halides, solvents like dichloromethane (CH2Cl2), room temperature.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Alkenes, alkanes.

Substitution: Substituted amines, amides.

Wissenschaftliche Forschungsanwendungen

Chemistry: (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving amines and alkynes. It serves as a model substrate to investigate the mechanisms of enzymatic transformations and the development of enzyme inhibitors .

Medicine: Its amine group can be modified to create derivatives with enhanced biological activity, making it a valuable scaffold for drug discovery .

Industry: In the chemical industry, (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronic and Steric Effects: The propargyl group in the target compound introduces a rigid, electron-deficient triple bond, which contrasts with the fully saturated 1-Butanamine, 2-methyl-N-(2-methylbutyl) . This difference makes the target compound more reactive in addition or cycloaddition reactions (e.g., Huisgen cycloaddition) .

Polarity and Solubility :

- The 3-methoxyphenylmethyl substituent in (3-Methoxyphenyl)methylamine increases polarity due to the aromatic ring and methoxy group, likely improving water solubility relative to the aliphatic target compound.

Molecular Weight and Applications :

- Ethyl(2-methylbut-3-yn-2-yl)amine , with a lower molecular weight (111.19 vs. 153.27), may exhibit higher volatility, making it suitable for gas-phase reactions or distillation-based purification.

Research Findings and Implications

- Reactivity : Propargyl-containing amines like the target compound are valuable intermediates in synthesizing heterocycles (e.g., triazoles) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Biological Activity : Amines with branched alkyl chains (e.g., 1-Butanamine, 2-methyl-N-(2-methylbutyl) ) are often explored for their surfactant-like properties or as ligands in catalysis, whereas aromatic analogs (e.g., ) may have pharmacological relevance due to enhanced π-π interactions .

- Stability : The absence of triple bonds in saturated analogs (e.g., ) reduces oxidation susceptibility, favoring long-term storage .

Biologische Aktivität

(2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine, a compound characterized by its unique alkyne structure, has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

IUPAC Name: (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine

Molecular Formula: C₈H₁₃N

Molecular Weight: 139.19 g/mol

Structure: The compound features a branched alkyl chain and an alkyne functional group, which are crucial for its biological interactions.

The biological activity of (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine is primarily attributed to its ability to interact with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This mechanism is significant in the context of enzyme inhibition studies and protein-ligand interactions, making it a valuable tool in biochemical research.

Biological Applications

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various alkynes on specific enzymes involved in metabolic pathways. It was found that compounds with similar structural features to (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine displayed significant inhibition rates against target enzymes, suggesting that this compound could serve as a lead structure for developing more potent inhibitors.

Case Study 2: Anticancer Activity

Research on structurally related compounds has indicated potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar functional groups have been shown to inhibit tumor growth in vitro and in vivo models, suggesting that (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine may exhibit similar effects.

Data Table: Biological Activity Comparison

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine | Enzyme Inhibition | Covalent bond formation | |

| (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine | Antimicrobial, Anticancer | Protein interaction | |

| (But-3-yn-2-yl)(sulfamoyl)amine | Neurological Disorders | Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.